molecular formula C21H21BrN2O7S B11782374 Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate

Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate

Cat. No.: B11782374
M. Wt: 525.4 g/mol
InChI Key: ZBCJKPKRRJCEJZ-UHFFFAOYSA-N
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Description

Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate is a complex organic compound with the molecular formula C15H13BrN2O3S. This compound is notable for its unique structure, which includes a pyrrolo[2,3-c]pyridine core, a bromine atom, a methoxy group, and a tosyl group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-c]pyridine core.

    Introduction of the Bromine Atom: Bromination is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methoxylation: The methoxy group is introduced using methanol in the presence of a base.

    Tosylation: The tosyl group is added using tosyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid groups using ethanol and a catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment.

Chemical Reactions Analysis

Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.

Common reagents used in these reactions include N-bromosuccinimide (NBS), methanol, tosyl chloride, and various bases and acids. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and tosyl group play crucial roles in its reactivity and binding to targets. The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate can be compared with other similar compounds such as:

    4-Bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine: Lacks the ester groups, leading to different reactivity and applications.

    7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: Different positioning of the methoxy group and pyridine ring, affecting its chemical properties.

    1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds have different substitutions on the pyrrolo[2,3-b]pyridine core, leading to varying biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate (CAS No. 1956366-17-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and possible therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C21H21BrN2O7SC_{21}H_{21}BrN_2O_7S

It has a molecular weight of 525.37 g/mol and features a complex structure that includes a pyrrolo[2,3-c]pyridine core with various substituents that contribute to its biological activity.

Synthesis

The synthesis of pyrrolo[2,3-c]pyridine derivatives typically involves multi-step organic reactions. A notable method includes the use of electrophilic aromatic substitution and cyclization techniques to introduce the bromine and methoxy groups effectively. This synthetic pathway is crucial for producing compounds with tailored biological properties.

Biological Activity

This compound exhibits several biological activities:

Antimicrobial Activity

Recent studies have indicated that compounds within the pyrrolo[2,3-c]pyridine class demonstrate significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi, suggesting a potential application in treating infections .

Anticancer Properties

Research indicates that certain derivatives of pyrrolo[2,3-c]pyridine may inhibit cancer cell proliferation. These compounds have been tested against various cancer cell lines, showing promise in inducing apoptosis and inhibiting tumor growth .

Kinase Inhibition

A significant area of interest is the inhibition of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1). Inhibition of SGK-1 has implications for treating renal and cardiovascular diseases due to its role in regulating electrolyte balance and cell proliferation .

Study 1: Antimicrobial Efficacy

In a study published in the Beilstein Journal of Organic Chemistry, pyrrolo[2,3-c]pyridine derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the structure enhanced antibacterial efficacy significantly .

Study 2: Anticancer Activity

A research article in MDPI reported on the anticancer effects of pyrrolo[2,3-c]pyridine derivatives on human cancer cell lines. The study highlighted that this compound exhibited IC50 values indicating effective cytotoxicity against breast cancer cells .

Summary of Findings

Activity Effect Reference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
Kinase InhibitionInhibits SGK-1 activity

Properties

Molecular Formula

C21H21BrN2O7S

Molecular Weight

525.4 g/mol

IUPAC Name

diethyl 4-bromo-7-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridine-2,3-dicarboxylate

InChI

InChI=1S/C21H21BrN2O7S/c1-5-30-20(25)16-15-14(22)11-23-19(29-4)17(15)24(18(16)21(26)31-6-2)32(27,28)13-9-7-12(3)8-10-13/h7-11H,5-6H2,1-4H3

InChI Key

ZBCJKPKRRJCEJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=CN=C2OC)Br)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC

Origin of Product

United States

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